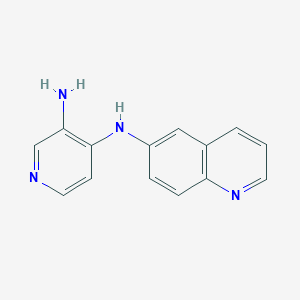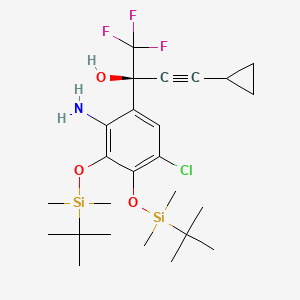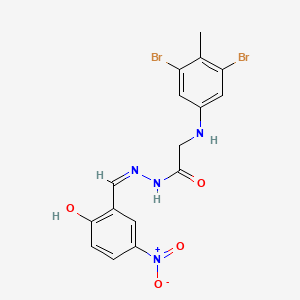
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is a sterol derivative that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by its three hydroxyl groups located at positions 1, 3, and 25, and its double bonds at positions 5 and 7 on the cholestane skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol typically involves multiple steps starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Dehydrogenation: Formation of double bonds at desired positions.
Purification: Techniques such as chromatography to isolate the desired compound.
Industrial Production Methods
化学反応の分析
Types of Reactions
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds to single bonds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can result in saturated sterol derivatives.
科学的研究の応用
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sterol derivatives.
Biology: Studied for its role in cellular processes and membrane structure.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
作用機序
The mechanism by which (1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol exerts its effects involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting enzymes involved in cholesterol metabolism.
Receptor Binding: Binding to receptors that regulate cellular processes.
Signal Transduction: Modulating signaling pathways that control cell growth and differentiation.
類似化合物との比較
Similar Compounds
Cholesterol: A well-known sterol with a similar structure but different functional groups.
Ergosterol: A sterol found in fungi with similar double bonds but different hydroxylation patterns.
Vitamin D Precursors: Compounds like 7-dehydrocholesterol that share structural similarities.
Uniqueness
(1a,3b,10a)-Cholesta-5,7-diene-1,3,25-triol is unique due to its specific hydroxylation and double bond positions, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
特性
分子式 |
C27H44O3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC名 |
(1S,3R,9S,10S,13S,14R,17R)-17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C27H44O3/c1-17(7-6-13-25(2,3)30)21-10-11-22-20-9-8-18-15-19(28)16-24(29)27(18,5)23(20)12-14-26(21,22)4/h8-9,17,19,21-24,28-30H,6-7,10-16H2,1-5H3/t17?,19-,21-,22+,23+,24+,26+,27-/m1/s1 |
InChIキー |
ULTFRKKCCDVVGE-DKIWQDJWSA-N |
異性体SMILES |
CC(CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3C2=CC=C4[C@]3([C@H](C[C@@H](C4)O)O)C)C |
正規SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2=CC=C4C3(C(CC(C4)O)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


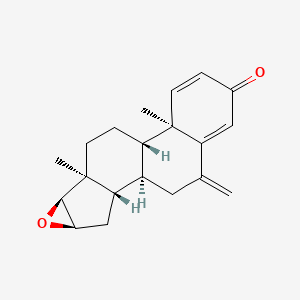


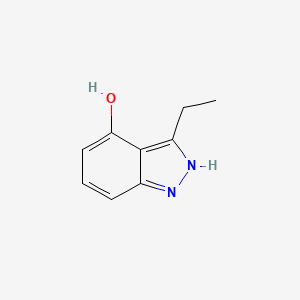
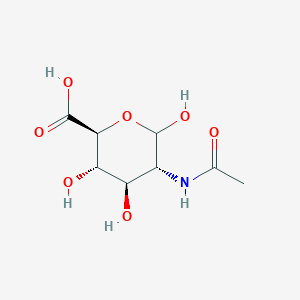
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
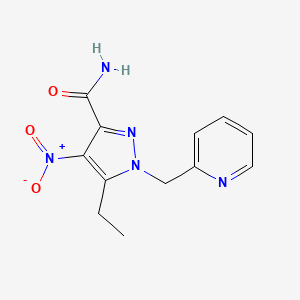
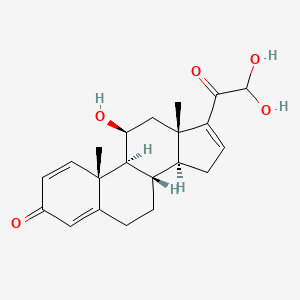
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)
![prop-2-enyl (2S,3S,4S,5R,6S)-6-[(3R,5R)-7-[(1S,2S,6R,8S,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3-[tert-butyl(dimethyl)-lambda4-sulfanyl]oxy-5-[[tert-butyl(dimethyl)silyl]methyl]heptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13846346.png)
